Ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate
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Overview
Description
Ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate is an organic compound with the molecular formula C12H12F4O2 It is an ester derivative characterized by the presence of a fluorinated aromatic ring and a propanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate typically involves the esterification of 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoic acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is common. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoic acid.
Reduction: 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate involves its interaction with molecular targets through its ester and fluorinated aromatic functionalities. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological targets. The fluorinated aromatic ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[2-chloro-6-(trifluoromethyl)phenyl]propanoate
- Ethyl 3-[2-bromo-6-(trifluoromethyl)phenyl]propanoate
- Ethyl 3-[2-iodo-6-(trifluoromethyl)phenyl]propanoate
Uniqueness
Ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. The trifluoromethyl group further enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications.
Properties
CAS No. |
376641-10-0 |
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Molecular Formula |
C12H12F4O2 |
Molecular Weight |
264.22 g/mol |
IUPAC Name |
ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C12H12F4O2/c1-2-18-11(17)7-6-8-9(12(14,15)16)4-3-5-10(8)13/h3-5H,2,6-7H2,1H3 |
InChI Key |
ACGYYVNOBYFDTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C=CC=C1F)C(F)(F)F |
Origin of Product |
United States |
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